molecular formula C10H13NO4 B14453471 Ethyl 2-(oxepin-2-ylamino)oxyacetate CAS No. 77791-69-6

Ethyl 2-(oxepin-2-ylamino)oxyacetate

Cat. No.: B14453471
CAS No.: 77791-69-6
M. Wt: 211.21 g/mol
InChI Key: ZWVGCNLIBOKKAP-UHFFFAOYSA-N
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Description

Ethyl 2-(oxepin-2-ylamino)oxyacetate is a synthetic organic compound characterized by an ethyl ester backbone substituted with an oxyacetate group linked to an oxepin-2-ylamino moiety. For instance, ethyl esters with oxygen- and nitrogen-containing substituents, such as poly(ethyl eugenyl oxyacetate) (PEEOA), demonstrate utility in metal ion separation and organic synthesis . The oxyacetate group may facilitate complexation with metal ions via ether and carbonyl oxygen atoms, while the oxepin amino group could enhance solubility or modulate electronic interactions in catalytic or pharmaceutical contexts .

Properties

CAS No.

77791-69-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2-(oxepin-2-ylamino)oxyacetate

InChI

InChI=1S/C10H13NO4/c1-2-13-10(12)8-15-11-9-6-4-3-5-7-14-9/h3-7,11H,2,8H2,1H3

InChI Key

ZWVGCNLIBOKKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CONC1=CC=CC=CO1

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-(oxepin-2-ylamino)oxyacetate typically involves the reaction of oxepin derivatives with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(oxepin-2-ylamino)oxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(oxepin-2-ylamino)oxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(oxepin-2-ylamino)oxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds


Key Observations :

  • PEEOA ’s ether and carbonyl groups enable selective Fe(III) transport via oxygen lone-pair interactions, suggesting that the oxyacetate group in the target compound may similarly bind metals .
  • Ethyl oxamate (CAS 617-36-7) contains an amide group, contrasting with the oxepin amino group in the target compound, which may alter hydrogen-bonding capabilities and anion recognition .

Reactivity and Selectivity

  • PEEOA : Selectivity for Fe(III) over Ni(II) arises from faster complexation kinetics and smaller ionic radius of Fe(III) (0.64 Å vs. Ni(II)’s 0.69 Å) .

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